Potassium tetraborate

描述

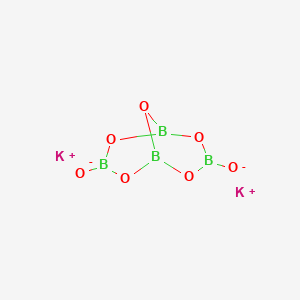

Potassium tetraborate, also known as dithis compound, is an alkaline salt with the chemical formula K₂B₄O₇. It is a product resulting from the controlled reaction of potassium hydroxide, water, and boric acid. This compound is known for its excellent buffering properties and consists of white crystalline granules. This compound is often used as a replacement for borax where sodium salts cannot be used due to its higher solubility in water .

准备方法

Synthetic Routes and Reaction Conditions: Potassium tetraborate can be synthesized through the neutralization of potassium carbonate with boric acid. The process involves dissolving potassium carbonate in water and slowly adding boric acid at a constant temperature to carry out the reaction. The solution is then filtered to remove any water-insoluble matters, followed by cooling, crystallization, centrifugal separation, and drying to obtain this compound products .

Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium hydroxide with boric acid in water. The reaction is carefully controlled to ensure the correct stoichiometry and purity of the final product. The resulting solution is then evaporated to crystallize the this compound, which is subsequently dried and packaged for use .

化学反应分析

Hydrolysis Reactions

Potassium tetraborate undergoes hydrolysis in aqueous environments, forming alkaline solutions with pH-dependent behavior:

- Primary hydrolysis : This reaction yields boric acid () and hydroxide ions, resulting in a pH of ~9.2 for 2% solutions at 20°C .

- pH Dynamics :

-

Mechanistic Insights :

Quantum-chemical studies reveal borate networks hydrolyze faster under basic conditions due to nucleophilic attack by OH⁻ ions . Acidic environments induce sequential protonation and hydroxylation steps, forming tetrahedral boron intermediates .

Complexation Reactions

This compound forms stable complexes with metal ions, enhancing solubility and reactivity:

- Metal Coordination : Common complexes include and , used in metallurgical fluxes .

- Solubility in Water :

Thermal Decomposition

Heating induces stepwise dehydration and structural changes:

Acid-Base Reactions

As a buffering agent, this compound neutralizes acids and moderates strong alkalis:

- Neutralization with HCl :

- Reaction with NaOH : Buffering capacity remains stable across pH 8.5–9.5 .

Redox Reactions

This compound participates in redox processes under specific conditions:

- Oxidation with H2O2\text{H}_2\text{O}_2H2O2 : Forms peroxoborates, utilized in detergents and disinfectants .

Antimicrobial Activity

Studies highlight its bactericidal action against plant pathogens:

- Mechanism : Disrupts bacterial translation by targeting peptide chain release factors (e.g., PrfB) .

- Efficacy :

Stability and Compatibility

科学研究应用

Microbiological Applications

Antibacterial Properties

Potassium tetraborate tetrahydrate has demonstrated significant antibacterial activity against various plant pathogens, particularly Dickeya and Pectobacterium species, which are responsible for soft rot diseases in vegetables and ornamental plants. A study showed that this compound effectively inhibits the growth of these bacteria, suggesting its potential as a biocontrol agent in agriculture. The mechanism of action involves disruption of protein synthesis, leading to growth inhibition and reduced disease severity in infected plants .

Resistance Studies

Research has also identified spontaneous resistance mutations in Pectobacterium when exposed to this compound. Mutations in specific genes related to peptide chain release factors were observed, indicating a potential pathway for developing resistance against this compound . This highlights the need for careful management when using this compound as a treatment option.

Industrial Applications

Metallurgy

this compound serves as an effective flux in welding, soldering, and brazing processes. It lowers the melting point of metal oxides and facilitates the removal of surface oxides, enhancing the adhesion of solder materials . Its ability to form a protective film on metal surfaces also makes it valuable as a corrosion inhibitor in various metalworking applications.

Ceramics and Glazes

In the ceramics industry, this compound is utilized as a flux in the formulation of glazes and enamels. It reduces the melting point of glaze components, promoting fusion during firing and resulting in smooth and durable ceramic finishes . This application is crucial for achieving high-quality aesthetic results in ceramic products.

Agricultural Applications

Fungicide and Wood Preservative

this compound is used as a wood preservative to protect timber against fungal decay and insect damage. Its efficacy in penetrating wood fibers helps inhibit the growth of wood-destroying organisms . Additionally, its role as an alternative to traditional bactericides makes it a promising candidate for post-harvest disease management in crops.

Buffering Agent

This compound is recognized for its excellent buffering capacity. When dissolved in water, it creates a mildly alkaline solution that can stabilize pH levels during chemical reactions or analytical procedures. This property makes it an essential component in laboratory settings where maintaining consistent pH is critical .

作用机制

The mechanism by which potassium tetraborate exerts its effects varies depending on the application:

Buffering Action: When dissolved in water, this compound hydrolyzes to form a mildly alkaline solution, which can neutralize acids and combine with strong alkalis to lower their pH .

Antibacterial Action: this compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death. This is achieved through the extrusion of cytoplasmic material from bacterial cells, as observed using electronic transmission microscopy .

Metallurgical Applications: At high temperatures, this compound acts as a solvent for metallic oxides, facilitating the welding, soldering, and brazing processes by preventing the formation of oxides on metal surfaces .

相似化合物的比较

Potassium tetraborate is unique in its solubility and buffering properties compared to other borates. Some similar compounds include:

Sodium Tetraborate (Borax): While borax is commonly used in similar applications, this compound is preferred where sodium salts cannot be used due to its higher solubility in water.

Lithium Tetraborate: Used in similar high-temperature applications but differs in its specific reactivity and solubility properties.

Calcium Tetraborate: Another borate compound with distinct properties and applications, particularly in the field of ceramics and glass production.

This compound stands out due to its unique combination of solubility, buffering capacity, and versatility across various scientific and industrial applications.

属性

IUPAC Name |

dipotassium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2K/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQSLXQPHPOTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4K2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12258-53-6 (Parent), 1103572-34-4 (Parent) | |

| Record name | Boric acid, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2052782 | |

| Record name | Boron potassium oxide (B4K2O7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentahydrate: White solid; [Merck Index] White crystalline solid; Odorless; [U.S. Borax MSDS] | |

| Record name | Potassium tetraborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1332-77-0 | |

| Record name | Boric acid, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron potassium oxide (B4K2O7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV5114S322 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。